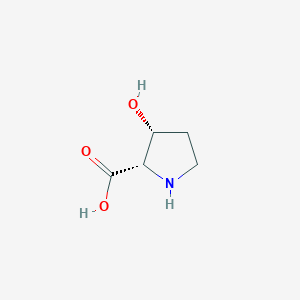

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid

Übersicht

Beschreibung

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid is a chiral amino acid derivative. It is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and biochemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts or auxiliaries to achieve high enantioselectivity. For instance, the enantioselective synthesis can be achieved through the use of Fmoc-protected Garner’s aldehyde, followed by a series of reactions including Horner–Wadsworth–Emmons reaction and diastereoselective 1,4-addition of lithium dialkylcuprates .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale enantioselective synthesis processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and efficient separation techniques to isolate the desired enantiomer.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Structure and Stereochemistry

The compound features a hydroxyl group and a carboxylic acid group, contributing to its classification as a non-proteinogenic amino acid. Its specific stereochemistry allows for unique interactions with enzymes and receptors, making it a valuable compound in drug development.

Organic Synthesis

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid serves as a crucial building block in synthesizing complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, facilitates the creation of diverse compounds in organic chemistry.

Common Reactions

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide, peracids | Ketones or aldehydes |

| Reduction | Sodium borohydride, lithium aluminum hydride | Alcohols or amines |

| Substitution | Nucleophiles (halides, amines) | Modified pyrrolidine derivatives |

Biological Research

The compound is extensively studied for its role in enzyme catalysis and metabolic pathways. It acts as a substrate for specific enzymes, particularly cis-3-hydroxy-L-proline dehydratase, which catalyzes its dehydration to produce Δ1-pyrroline-2-carboxylate.

Key Biological Functions

- Collagen Synthesis : Stabilizes collagen structures by forming hydrogen bonds within peptide bonds.

- Cellular Processes : Influences cell growth and repair mechanisms through interactions with metabolic enzymes.

Medicinal Chemistry

This compound has potential therapeutic applications. It is being explored for developing drugs targeting specific enzymes or receptors involved in various diseases.

Therapeutic Potential

- Antimicrobial Activity : Derivatives of this compound have shown effectiveness against Gram-negative bacteria by inhibiting essential enzymes for bacterial survival.

- Anticancer Properties : Research indicates that modifications of this compound can lead to significant cytotoxicity against cancer cell lines, suggesting its potential as a lead compound for cancer therapies.

Industrial Applications

In the pharmaceutical industry, this compound is utilized as an intermediate for producing various drugs. Its role as a chiral building block enhances the synthesis of enantiopure pharmaceuticals.

Notable Uses

- Calcium Antagonists : Used in the synthesis of drugs like Barnidipine.

- Antibiotics : Serves as an intermediate in the production of carbapenem antibiotics.

Study on Enzyme Interactions

A focused study demonstrated how this compound interacts with threonine dehydratase and threonine aldolase. These interactions are crucial for metabolic conversions leading to essential metabolites for cellular functions.

Anticancer Activity Assessment

In vitro studies assessed the cytotoxic effects of various derivatives against A549 human lung cancer cells. One derivative notably reduced cell viability to 21.2%, indicating promising potential for further development in anticancer drug formulation.

Antimicrobial Properties Exploration

Research has shown that derivatives of this compound exhibit significant antimicrobial activity against specific bacterial strains by targeting critical biosynthetic pathways.

Wirkmechanismus

The mechanism of action of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry is crucial for its binding affinity and activity. It may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2S,3R)-3-methylglutamate: Another chiral amino acid derivative with similar stereochemistry.

(2S,3R)-β-phenylglycidic acid: A compound used in the synthesis of taxoids and other enantiopure esters.

Uniqueness

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the resulting biological activity. Its ability to interact with enzymes and receptors in a stereospecific manner makes it a valuable compound in medicinal chemistry and drug development.

Biologische Aktivität

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid, commonly referred to as 3-hydroxy-L-proline, is a chiral amino acid derivative with significant biological relevance due to its unique stereochemistry and involvement in various biochemical processes. This article explores the compound's biological activity, mechanisms of action, and potential applications in research and medicine.

Overview of the Compound

- Chemical Structure : this compound is characterized by a hydroxyl group and a carboxylic acid group. Its molecular formula is CHNO, with a molar mass of approximately 131.13 g/mol.

- Classification : It is classified as a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation but plays crucial roles in other biological functions.

Target Enzymes

The primary biochemical interactions of this compound involve its role as a substrate for specific enzymes:

- Cis-3-hydroxy-L-proline dehydratase : This enzyme catalyzes the dehydration of the compound to produce Δ1-pyrroline-2-carboxylate, which is critical in the hydroxyproline metabolic pathway.

Biochemical Pathways

The compound influences several metabolic pathways:

- Collagen Synthesis : It stabilizes collagen structures by forming hydrogen bonds between hydroxyl groups and carbonyl groups in peptide bonds, contributing to the stability of the collagen triple helix.

- Cellular Processes : It affects cell growth and repair mechanisms through its interactions with enzymes involved in metabolic processes such as glycolysis.

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit antimicrobial activity:

- Gram-Negative Bacteria : Compounds with similar structures have been shown to inhibit LpxC, an enzyme essential for Lipid A biosynthesis in Gram-negative bacteria, thereby presenting potential as antibacterial agents .

Anticancer Activity

Research has demonstrated that certain derivatives can exhibit anticancer properties:

- In Vitro Studies : Compounds derived from this compound were tested against A549 human lung cancer cells. Results indicated that modifications to the compound significantly affected cell viability, suggesting potential for further development in cancer therapies .

Study on Enzyme Interactions

A study focusing on enzyme-substrate interactions highlighted how this compound interacts with threonine dehydratase and threonine aldolase. These interactions are crucial for metabolic conversions leading to various metabolites essential for cellular functions.

Anticancer Activity Assessment

In a comparative study involving various derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid:

- The compound showed variable cytotoxicity against A549 cells, with specific substitutions leading to enhanced anticancer effects. For instance, one derivative reduced cell viability to 21.2%, indicating its potential as a lead compound for further anticancer drug development .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBUEDPLEOHJGE-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]([C@@H]1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427760 | |

| Record name | (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

567-35-1 | |

| Record name | cis-3-Hydroxy-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=567-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-3-Hydroxyproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXY-L-PROLINE, (3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11L19HLQ3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is cis-3-hydroxy-L-proline and where is it found?

A1: cis-3-Hydroxy-L-proline, also known as (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid, is a relatively rare β-hydroxy-α-amino acid. It is a constituent of the peptide antibiotic teleomycin. [] Additionally, it has been identified as a metabolite in certain bacteria, including Streptomyces and Bacillus species. []

Q2: How is cis-3-hydroxy-L-proline synthesized chemically?

A2: Several approaches have been explored for the chemical synthesis of cis-3-hydroxy-L-proline. One method utilizes Sharpless asymmetric epoxidation as a key step, starting from β-alanine and achieving high enantiomeric excess. [, ] Another approach utilizes D-glucose as the starting material. []

Q3: Can cis-3-hydroxy-L-proline be produced enzymatically?

A3: Yes, cis-3-hydroxy-L-proline can be produced enzymatically. Researchers have identified proline 3-hydroxylase activity in several microorganisms, including Streptomyces and Bacillus species. These enzymes catalyze the regio- and stereospecific hydroxylation of L-proline to yield cis-3-hydroxy-L-proline. [, ] Furthermore, recombinant Escherichia coli expressing a synthetic proline 3-hydroxylase gene can also produce cis-3-hydroxy-L-proline. []

Q4: What are the characteristics of the enzymes responsible for cis-3-hydroxy-L-proline production?

A4: Microbial proline 3-hydroxylases responsible for cis-3-hydroxy-L-proline production belong to the 2-oxoglutarate-dependent dioxygenase family. [, ] They require 2-oxoglutarate and ferrous ions (Fe2+) as cofactors. The reaction is enhanced by L-ascorbic acid but inhibited by divalent cations like Co2+, Zn2+, and Cu2+. [] Interestingly, a distinct cis-3-hydroxy-L-proline dehydratase, belonging to the muconate lactonizing enzyme (MLE) subgroup of the enolase superfamily, has also been identified. []

Q5: What is the metabolic fate of cis-3-hydroxy-L-proline in bacteria?

A5: Bacteria like Azospirillum brasilense NBRC 102289 utilize cis-3-hydroxy-L-proline as a sole carbon source. This bacterium possesses a novel heterodimeric cis-3-hydroxy-L-proline dehydratase (AcnXType IIa) encoded by the hypIS and hypIL genes, which are crucial for its metabolism. [] Additionally, a gene encoding a distinct c3LHyp dehydratase, alongside genes for other hydroxyproline-metabolizing enzymes, suggests metabolic pathways for utilizing various 3- and 4-hydroxyproline isomers as carbon sources in Labrenzia aggregata. []

Q6: What other enzymes are involved in the metabolism of cis-3-hydroxy-L-proline?

A6: Apart from proline 3-hydroxylases and cis-3-hydroxy-L-proline dehydratases, other enzymes, such as aconitase X, have been shown to function as cis-3-hydroxy-L-proline dehydratases. [] These enzymes play a role in the degradation pathway of cis-3-hydroxy-L-proline.

Q7: What is the significance of understanding cis-3-hydroxy-L-proline metabolism?

A7: Studying cis-3-hydroxy-L-proline metabolism can provide insights into novel metabolic pathways and enzyme functions. This knowledge can be valuable for developing new biocatalysts for the synthesis of valuable compounds. [] For instance, understanding the substrate specificity of proline cis-selective hydroxylases can lead to the efficient enzymatic synthesis of various proline derivatives. []

Q8: Are there any applications of cis-3-hydroxy-L-proline in organic synthesis?

A8: Yes, cis-3-hydroxy-L-proline serves as a starting material in the synthesis of complex molecules. For example, it has been successfully employed in the synthesis of the key diketopiperazine intermediate of Norgeamide, a natural product with potential anticancer properties. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.